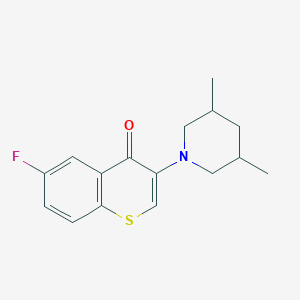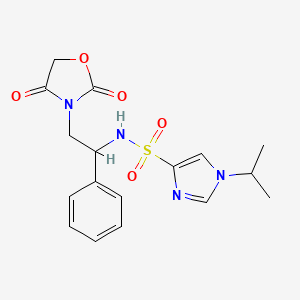![molecular formula C16H20N2O2 B2397516 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide CAS No. 851407-18-6](/img/structure/B2397516.png)
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of scientific research. DPA is a quinoline derivative that has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. The purpose of
科学的研究の応用
Quinoline and Quinazoline Alkaloids in Medicinal Research
Quinoline and quinazoline alkaloids represent a significant class of heterocyclic compounds that have been the focus of research due to their substantial bioactive properties. These compounds, including famous examples like quinine and camptothecin, have led to breakthroughs in antimalarial and anticancer drug development. Their modified analogs possess a wide range of bioactivities, including antitumor, antibacterial, antifungal, and antiparasitic activities, underscoring their importance in drug discovery and therapeutic applications (Shang et al., 2018).
Quinoline Derivatives as Corrosion Inhibitors
Beyond their biomedical significance, quinoline derivatives have also found applications as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them effective against metallic corrosion. This property is particularly valued in industrial applications where corrosion prevention is crucial, highlighting the versatility of quinoline derivatives in various scientific and practical contexts (Verma et al., 2020).
Quinoline-Based Compounds in Cancer Therapy
The anticancer potential of quinoline-based compounds is well-documented, with several derivatives showing significant efficacy through mechanisms such as cell cycle arrest, apoptosis induction, and angiogenesis disruption. These compounds have demonstrated effectiveness against various cancer cell lines, offering a valuable scaffold for the development of new anticancer agents (Afzal et al., 2015).
Antibacterial Applications of Quinolones
Quinolones, closely related to quinolines, are a cornerstone in antibacterial therapy, with a mechanism of action centered on bacterial DNA gyrase inhibition. Their broad spectrum of activity and effectiveness against resistant strains make them essential tools in combating bacterial infections (Wiles et al., 2010).
特性
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-14(19)17-8-7-12-9-13-10(2)5-6-11(3)15(13)18-16(12)20/h5-6,9H,4,7-8H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIZNDVVBSHMEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)
![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2397440.png)
![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)
![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)
![2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2397447.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2397449.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine](/img/structure/B2397451.png)



